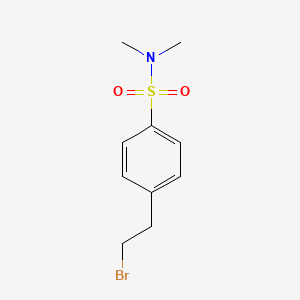
(2E)-1-(2,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
Descripción general
Descripción
(2E)-1-(2,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, also known as DCPM, is a chemical compound that has attracted attention in scientific research due to its potential therapeutic properties. DCPM belongs to the class of chalcones, which are natural or synthetic compounds that have shown promising biological activities such as anti-inflammatory, anti-cancer, and anti-microbial effects.
Mecanismo De Acción
The mechanism of action of (2E)-1-(2,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve multiple pathways. In cancer research, (2E)-1-(2,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. (2E)-1-(2,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has also been shown to activate the p53 tumor suppressor pathway, which induces apoptosis and cell cycle arrest. In inflammation research, (2E)-1-(2,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has been shown to inhibit the NF-κB signaling pathway, which regulates the expression of pro-inflammatory cytokines. In neurodegenerative disease research, (2E)-1-(2,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
(2E)-1-(2,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has been shown to have various biochemical and physiological effects in scientific research. In cancer research, (2E)-1-(2,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has been shown to decrease cell viability, induce apoptosis, and inhibit cell migration and invasion. In inflammation research, (2E)-1-(2,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has been shown to decrease the production of pro-inflammatory cytokines, inhibit the activation of immune cells such as macrophages and T cells, and reduce tissue damage. In neurodegenerative disease research, (2E)-1-(2,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has been shown to reduce oxidative stress, inflammation, and neuronal damage, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-1-(2,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has several advantages and limitations for lab experiments. The advantages include its low toxicity, high stability, and easy synthesis method. The limitations include its low solubility in water, which may affect its bioavailability and efficacy, and the lack of clinical trials to evaluate its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for (2E)-1-(2,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one research. In cancer research, future studies could focus on the combination of (2E)-1-(2,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one with other anti-cancer drugs to enhance its efficacy and reduce side effects. In inflammation research, future studies could focus on the development of (2E)-1-(2,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one derivatives with improved solubility and bioavailability. In neurodegenerative disease research, future studies could focus on the evaluation of (2E)-1-(2,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one in animal models of other neurodegenerative diseases such as Huntington's and ALS. Overall, (2E)-1-(2,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has shown promising therapeutic properties in scientific research, and further studies are needed to explore its potential as a novel drug candidate for various diseases.
Aplicaciones Científicas De Investigación
(2E)-1-(2,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has been studied for its potential therapeutic properties in various scientific research fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, (2E)-1-(2,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has shown anti-proliferative effects on various cancer cell lines such as breast, lung, and colon cancer cells. (2E)-1-(2,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models. In inflammation research, (2E)-1-(2,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative disease research, (2E)-1-(2,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has shown neuroprotective effects by reducing oxidative stress and inflammation in animal models of Alzheimer's and Parkinson's diseases.
Propiedades
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-13-6-3-11(17(10-13)22-2)4-8-16(20)14-7-5-12(18)9-15(14)19/h3-10H,1-2H3/b8-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMASKXDTNCLSB-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




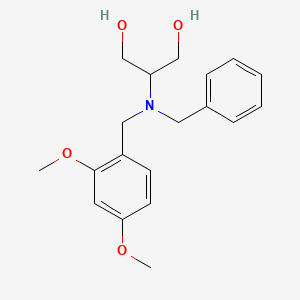
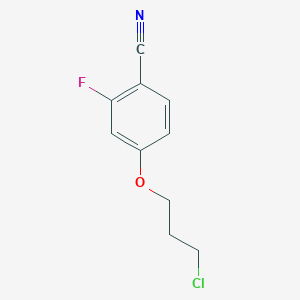
![tert-Butyl 5-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3161863.png)
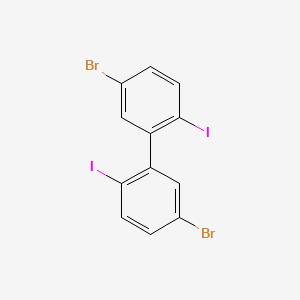
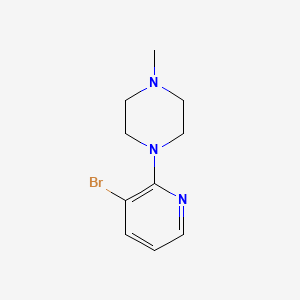
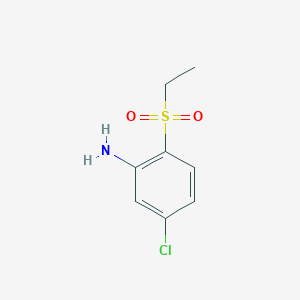
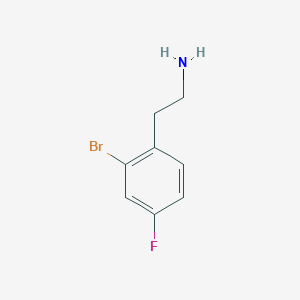
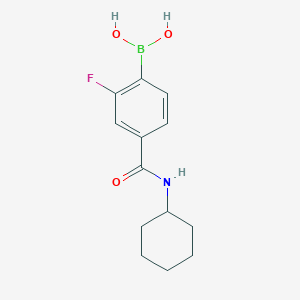
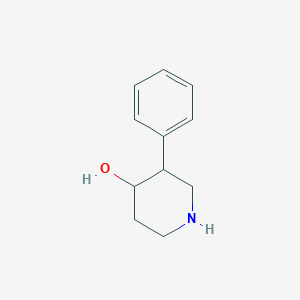
![2-[2-[(2-Carboxycyclohexanecarbonyl)amino]propylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3161913.png)
![2-[[(2-Naphthalen-1-yloxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3161921.png)

